molecular formula C21H34O3 B10826359 (3S,5S,6R,7R,8R,9S,10R,13S,14S,17Z)-17-ethylidene-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,6,7-triol CAS No. 202415-99-4

(3S,5S,6R,7R,8R,9S,10R,13S,14S,17Z)-17-ethylidene-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,6,7-triol

Cat. No.: B10826359
CAS No.: 202415-99-4
M. Wt: 334.5 g/mol
InChI Key: MBRMDGSBOOLIGQ-QYJZNYBASA-N
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Preparation Methods

The synthesis of IPL-576092 involves several key steps. One improved and efficient preparation method includes selective allylic oxidation of D5-sterols followed by hydroboration-oxidation . The synthetic route can be summarized as follows:

    Starting Material: D5-sterols.

    Key Steps:

    Final Product: IPL-576092.

Chemical Reactions Analysis

IPL-576092 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the compound’s structure.

    Substitution: Substitution reactions can occur, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

IPL-576092 has been extensively studied for its anti-inflammatory properties. Its applications in scientific research include:

    Chemistry: Used as a model compound for studying steroidal anti-inflammatory agents.

    Biology: Investigated for its effects on leukocyte infiltration and lung function in response to allergen challenges.

    Medicine: Explored as a potential treatment for asthma and other inflammatory conditions.

    Industry: Potential use in the development of new anti-inflammatory drugs

Mechanism of Action

IPL-576092 exerts its effects by inhibiting leukocyte infiltration and modulating lung function in response to allergen challenges. It acts as a leukocyte suppressing/selective anti-inflammatory drug (LSAID). The molecular targets and pathways involved include the suppression of inflammatory responses and modulation of immune cell activity .

Comparison with Similar Compounds

IPL-576092 is unique due to its distinct mechanism of action compared to traditional glucocorticoids. Similar compounds include:

These compounds share structural similarities but differ in their specific biological activities and mechanisms of action.

If you have any more questions or need further details, feel free to ask!

Properties

CAS No.

202415-99-4

Molecular Formula

C21H34O3

Molecular Weight

334.5 g/mol

IUPAC Name

(3S,5S,6R,7R,8R,9S,10R,13S,14S,17Z)-17-ethylidene-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,6,7-triol

InChI

InChI=1S/C21H34O3/c1-4-12-5-6-14-17-15(8-10-20(12,14)2)21(3)9-7-13(22)11-16(21)18(23)19(17)24/h4,13-19,22-24H,5-11H2,1-3H3/b12-4-/t13-,14-,15-,16+,17-,18+,19+,20+,21+/m0/s1

InChI Key

MBRMDGSBOOLIGQ-QYJZNYBASA-N

Isomeric SMILES

C/C=C\1/CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)O)C

Canonical SMILES

CC=C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C

Origin of Product

United States

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